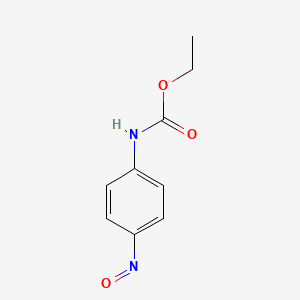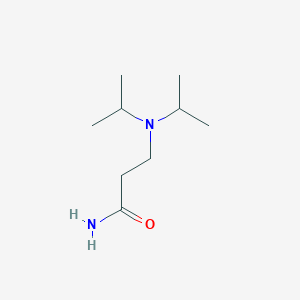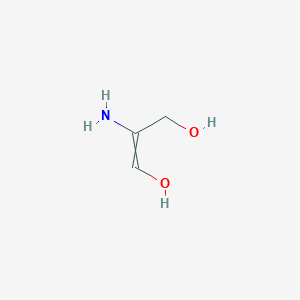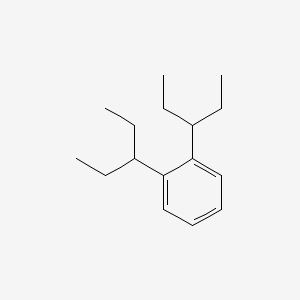
Benzene, 1,2-bis(1-ethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2-bis(1-ethylpropyl)-: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two 1-ethylpropyl groups are attached to the benzene ring at the 1 and 2 positions. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)- typically involves Friedel-Crafts alkylation . This reaction is a type of electrophilic aromatic substitution where an alkyl group is introduced to the benzene ring. The general procedure involves the reaction of benzene with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(1-ethylpropyl)- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to handle large-scale production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution reactions are prevalent, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, nitric acid (HNO3) with sulfuric acid (H2SO4), sulfur trioxide (SO3) with sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
科学研究应用
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)- is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications of Benzene, 1,2-bis(1-ethylpropyl)- are limited, derivatives of benzene are often explored for their potential pharmacological properties. Research into similar compounds has shown potential in developing new drugs and therapeutic agents.
Industry: In the industrial sector, Benzene, 1,2-bis(1-ethylpropyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers, resins, and other advanced materials.
作用机制
The mechanism of action for Benzene, 1,2-bis(1-ethylpropyl)- in chemical reactions involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product.
相似化合物的比较
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1-ethyl-2-propyl-
- Benzene, 1-methyl-2-(1-ethylpropyl)-
Uniqueness: Benzene, 1,2-bis(1-ethylpropyl)- is unique due to the specific positioning of the 1-ethylpropyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. For instance, the 1,4-bis(1-ethylpropyl) derivative has different steric and electronic effects, leading to variations in reactivity and applications.
属性
CAS 编号 |
265132-51-2 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC 名称 |
1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H26/c1-5-13(6-2)15-11-9-10-12-16(15)14(7-3)8-4/h9-14H,5-8H2,1-4H3 |
InChI 键 |
IAQYJMVZUKKQAX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CC=CC=C1C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
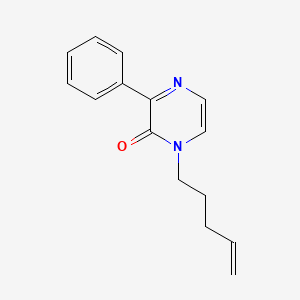
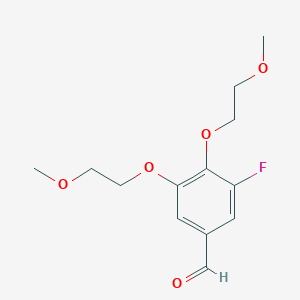
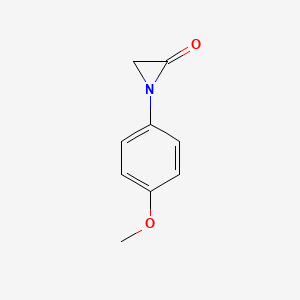
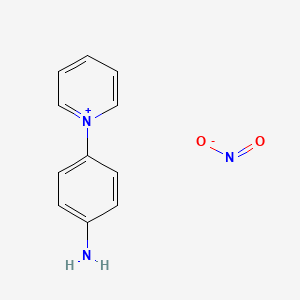
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
